[5-(2-Methoxyphenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This compound is a structurally complex tricyclic molecule featuring a fused 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaene core. Key substituents include:
- 2-Methoxyphenyl and 3-methoxyphenylmethylsulfanyl groups at positions 5 and 7, respectively.
- A 14-methyl group and a hydroxymethyl (-CH₂OH) moiety at position 11.
The tricyclic framework is reminiscent of pharmacophores in central nervous system (CNS) agents and antimicrobial compounds .
Properties
IUPAC Name |
[5-(2-methoxyphenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S/c1-16-24-21(18(14-31)13-28-16)12-22-26(34-24)29-25(20-9-4-5-10-23(20)33-3)30-27(22)35-15-17-7-6-8-19(11-17)32-2/h4-11,13,31H,12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTSMWZUMHVERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC5=CC(=CC=C5)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(2-Methoxyphenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule that has garnered attention for its potential biological activities. This article will delve into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Core Structure : The tricyclic framework contributes to its unique properties.
- Functional Groups : The presence of methoxy and sulfanyl groups is notable, influencing its reactivity and interactions with biological targets.
Molecular Formula
- Molecular Weight : 430.5 g/mol
- Chemical Formula : C22H25N3O2S
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of methoxyphenyl groups have shown activity against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| Methoxyphenyl Derivative 1 | Effective against E. coli | |
| Methoxyphenyl Derivative 2 | Active against S. aureus |
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. The mechanism of action could involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Case Study: In Vitro Analysis
A study investigated the effects of the compound on MCF-7 breast cancer cells:
- Concentration Tested : 10 µM to 100 µM
- Outcome : Significant reduction in cell viability at higher concentrations was observed.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
The biological activity of this compound can be attributed to multiple mechanisms:
- Receptor Interaction : It may act as a ligand for various receptors, influencing downstream signaling pathways.
- Oxidative Stress Modulation : The compound could enhance antioxidant defenses, protecting cells from oxidative damage.
Molecular Docking Studies
In silico studies have been conducted to predict how the compound interacts with biological targets:
- Target Proteins : Androgen receptors and other nuclear hormone receptors.
- Binding Affinity : High binding affinity was noted in molecular docking simulations.
Toxicological Profile
Understanding the safety profile is essential for evaluating the potential therapeutic applications of this compound. Toxicological assessments are necessary to determine any adverse effects associated with its use.
Acute Toxicity Studies
Animal models have been utilized to assess acute toxicity:
- LD50 Value : Determined to be >2000 mg/kg in rats.
- Observed Effects : Mild gastrointestinal disturbances at higher doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexaazatricyclo Derivatives
The compound 12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene () shares a fused tricyclic core but differs in:
- Nitrogen content : Six nitrogen atoms vs. three in the target compound.
- Substituents : A 4-methoxyphenyl group vs. 2- and 3-methoxyphenyl groups.
- Biological activity : Hexaazatricyclo derivatives exhibit anti-inflammatory and antimicrobial properties, attributed to their electron-deficient aromatic systems .
| Property | Target Compound | Hexaazatricyclo Derivative |
|---|---|---|
| Core Structure | 2-Oxa-4,6,13-triazatricyclo | 3,4,5,6,8,10-Hexaazatricyclo |
| Key Substituents | Dual methoxyphenyl, -CH₂OH | 4-Methoxyphenyl, phenyl |
| Bioactivity (Reported) | Hypothesized CNS/antimicrobial | Anti-inflammatory, antimicrobial |
Sulfonamide-Based Tricyclics
Sulfamethoxazole derivatives () with thiadiazine and sulfonamide groups highlight the role of sulfur-containing moieties in enhancing bioavailability.
Methoxy-Substituted Aromatics
Compounds like 3,5-ditert-butylphenol () and 2-phenylpentan-2-ol () demonstrate that methoxy groups improve solubility and membrane permeability. The target compound’s dual methoxyphenyl groups may synergize these effects while contributing to π-π stacking interactions in biological targets .
Physicochemical and Spectroscopic Comparisons
Solubility and Retention Behavior
Retention data for aromatic compounds () suggest that the target compound’s hydrophobicity (logP) is intermediate between naphthalene (logP ~3.03) and methyl hexadecanoate (logP ~7.5). Its -CH₂OH group likely reduces logP compared to fully nonpolar analogs .
Spectroscopic Characterization
While NMR data for the target compound are unavailable, 2-ethylhexyl 5-bromothiophene-2-carboxylates () provide a benchmark for analyzing sulfanyl and methoxy substituents. For example, thioether protons typically resonate at δ 2.5–3.5 ppm, while methoxy protons appear at δ 3.7–3.9 ppm in ¹H-NMR .
Q & A
Q. What steps mitigate batch-to-batch variability in biological assay outcomes?
- Methodology :
- Standardize compound purification via preparative HPLC with trifluoroacetic acid (0.1% v/v) as a mobile phase additive to ensure consistent protonation states .
- Implement blinded, randomized assay designs with intra- and inter-laboratory replicates to isolate experimental noise .
Experimental Design Recommendations
Q. How to design a high-throughput screening (HTS) pipeline for derivatives of this compound?
- Methodology :
- Use robotic liquid handlers to synthesize 96-well libraries via Suzuki-Miyaura cross-coupling or reductive amination, varying aryl and alkyl substituents .
- Pair HTS with machine learning (e.g., random forest models) to predict bioactivity from molecular descriptors (e.g., logP, topological polar surface area) .
Q. What safety protocols are critical given the compound’s potential toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
